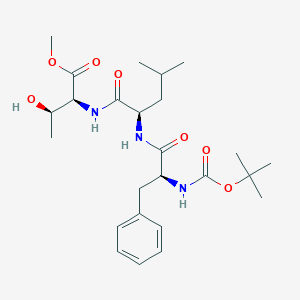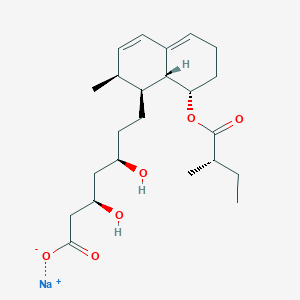
2-Amino-4-ethoxyquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-ethoxyquinoline-3-carbonitrile (AEQC) is a heterocyclic compound with a molecular formula of C12H12N3O. It is an important intermediate in the synthesis of various biologically active compounds such as antimalarial and antitumor agents.
Mécanisme D'action
The mechanism of action of 2-Amino-4-ethoxyquinoline-3-carbonitrile is not well understood. However, it has been suggested that 2-Amino-4-ethoxyquinoline-3-carbonitrile may exert its antimalarial activity by inhibiting the heme detoxification pathway in the parasite. 2-Amino-4-ethoxyquinoline-3-carbonitrile has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Amino-4-ethoxyquinoline-3-carbonitrile have been studied in vitro and in vivo. 2-Amino-4-ethoxyquinoline-3-carbonitrile has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines in macrophages. Additionally, 2-Amino-4-ethoxyquinoline-3-carbonitrile has been found to exhibit antimalarial activity by inhibiting the growth of the parasite.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4-ethoxyquinoline-3-carbonitrile is a useful intermediate in the synthesis of various biologically active compounds. It is relatively easy to synthesize and is available in good yield. However, 2-Amino-4-ethoxyquinoline-3-carbonitrile is not very stable and can decompose under certain conditions. It is also relatively insoluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-Amino-4-ethoxyquinoline-3-carbonitrile. One possible direction is to study its potential as an antimalarial agent. Further studies are needed to elucidate the mechanism of action of 2-Amino-4-ethoxyquinoline-3-carbonitrile and to determine its efficacy in vivo. Another possible direction is to investigate its potential as an anticancer agent. Studies are needed to determine the optimal dosage and administration route for 2-Amino-4-ethoxyquinoline-3-carbonitrile and to evaluate its safety and efficacy in animal models. Additionally, further studies are needed to explore the anti-inflammatory activity of 2-Amino-4-ethoxyquinoline-3-carbonitrile and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
2-Amino-4-ethoxyquinoline-3-carbonitrile can be synthesized by the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization and dehydration to yield 2-Amino-4-ethoxyquinoline-3-carbonitrile in good yield.
Applications De Recherche Scientifique
2-Amino-4-ethoxyquinoline-3-carbonitrile has been extensively studied for its biological activity. It has been reported to exhibit antimalarial, antitumor, and anti-inflammatory activities. 2-Amino-4-ethoxyquinoline-3-carbonitrile has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Amino-4-ethoxyquinoline-3-carbonitrile has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
141648-32-0 |
|---|---|
Nom du produit |
2-Amino-4-ethoxyquinoline-3-carbonitrile |
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
2-amino-4-ethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-16-11-8-5-3-4-6-10(8)15-12(14)9(11)7-13/h3-6H,2H2,1H3,(H2,14,15) |
Clé InChI |
BHEIFZQVAOLWKG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=NC2=CC=CC=C21)N)C#N |
SMILES canonique |
CCOC1=C(C(=NC2=CC=CC=C21)N)C#N |
Synonymes |
3-Quinolinecarbonitrile,2-amino-4-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)





![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)
